1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole
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Overview
Description
1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H13FN2S and its molecular weight is 308.37. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity and DNA Binding
A study conducted by Latha et al. (2014) synthesized a compound with a benzodiazole ring, structurally similar to the compound , exploring its antimicrobial activity and DNA binding behavior. The compound was characterized using various spectroscopic methods and evaluated against bacterial and fungal strains. The study also investigated the compound's antioxidant properties and its ability to bind to DNA, suggesting its potential in antimicrobial applications and as a DNA-binding agent (Latha, Kodisundaram, Sundararajan, & Jeyakumar, 2014).
Antibacterial Activity
Another research effort by Darekar et al. (2020) focused on synthesizing novel derivatives from a structurally similar core, assessing their antibacterial activity. This study highlighted the potential of these compounds to combat bacterial infections, with several derivatives demonstrating moderate activity against both gram-positive and gram-negative strains (Darekar, Karale, Akolkar, & Burungale, 2020).
Antitumor Properties
Research by Hutchinson et al. (2001) on fluorinated benzothiazoles, akin to the target compound, uncovered their potent cytotoxicity in vitro against specific human breast cancer cell lines, indicating a promising avenue for antitumor drug development. The study elaborated on the synthesis of mono- and difluorinated derivatives and their biological properties, emphasizing the compound's potential in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Antitumor Agents and Structural Characterization
Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing their promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The structural characterization and synthesis of these compounds underline their potential as antitumor agents, further expanding the scope of benzodiazole derivatives in therapeutic applications (Gomha, Edrees, & Altalbawy, 2016).
Synthesis and Structural Insights
Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural thiazoles linked to benzodiazole, offering insights into their molecular configuration and stability. This research contributes to the understanding of the compound's chemical properties, aiding in the development of materials and pharmaceuticals with enhanced performance (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds, like indole derivatives, have shown a broad range of biological activities . This suggests that the compound might interact with its targets in a way that modulates their function, leading to various biological effects.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound might induce a variety of molecular and cellular effects.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOWDOFTVGQHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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